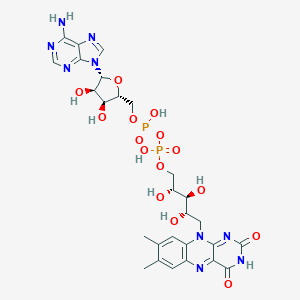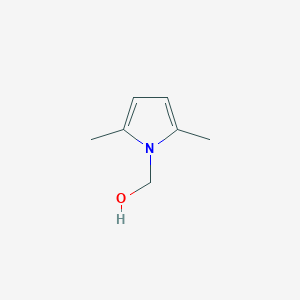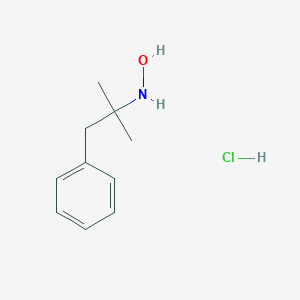![molecular formula C10H19NO4 B134681 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid CAS No. 125995-17-7](/img/structure/B134681.png)
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid
説明
The compound “2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid” has the molecular formula C10H19NO4 . It is also known by other synonyms such as “2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid” and “2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid” among others .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1" . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.26 g/mol . It has a computed XLogP3-AA value of -2.5, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 217.13140809 g/mol . The topological polar surface area is 81.8 Ų . It has a heavy atom count of 15 .科学的研究の応用
Chemoenzymatic Synthesis in Pharmaceutical Development
- Synthesis of Rosuvastatin and Cryptomoscatone E1 : The compound is used in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin, a widely-used statin for lowering cholesterol, and the naturally occurring styryllactone cryptomoscatone E1 (Ramesh et al., 2017).
Key Intermediate in Atorvastatin Synthesis
- Production of Atorvastatin : It serves as a critical intermediate in the synthesis of atorvastatin, another effective HMG-CoA reductase inhibitor. This includes both a new synthesis method (Rádl, 2003) and an improved synthesis approach (Rádl et al., 2002).
Synthesis and Characterization in Chemistry
- Enantioselective Total Synthesis of Atorvastatin Calcium : An efficient and scalable asymmetric synthesis method using the compound as a key chiral chain precursor for producing atorvastatin calcium (Vempala et al., 2022).
Application in Catalysis
- Tricarbonylrhenium(I) Halide Complexes : The compound is involved in the preparation of chiral non-racemic O/N/O donor ligands, which are significant in the field of catalysis (Heard et al., 2003).
Role in Heterocyclic Compound Synthesis
- Production of Heterocyclic Compounds : It plays a role in the synthesis of polyfluorinated 1,3-diazafluorenes and related compounds, which are of interest in the field of organic chemistry (Karpov et al., 2006).
Pharmaceutical Synthesis Applications
Synthesis of Carbazole Derivatives : Utilized in the synthesis of various carbazole derivatives, which are essential in pharmaceutical research (Uno et al., 2000).
Hantzsch-type Sequential Three-component Reaction : Employed in the synthesis of atorvastatin lactone, a key precursor in the production of atorvastatin calcium (Estévez et al., 2014).
Safety And Hazards
The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .
特性
IUPAC Name |
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGGGQKEDABCQY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)O)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C[C@@H](O1)CC(=O)O)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472867 | |
| Record name | 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid | |
CAS RN |
125995-17-7 | |
| Record name | 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)



![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)




![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)



![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)